1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione
Description
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione is a synthetic anthraquinone derivative derived from structural modifications of natural shikonin analogs. Shikonin, isolated from Lithospermum erythrorhizon, is a potent antitumor agent but suffers from high systemic toxicity. The target compound replaces the terminal methyl group on shikonin’s side chain with a (2-methoxyphenyl)methyl substituent, aiming to enhance selectivity and reduce off-target effects . Anthraquinones like this compound feature a planar aromatic core (anthracene-9,10-dione) that facilitates DNA intercalation and redox cycling, contributing to their anticancer activity . Preliminary studies on structurally similar compounds (e.g., 4b/4b′) demonstrate IC50 values of ~6.22 μM against cervical (HeLa), breast (MCF-7), and pancreatic cancer cells, with reduced toxicity in normal cells (IC50 = 28.14 μM in MCF-10A) .
Properties
CAS No. |
63776-13-6 |
|---|---|
Molecular Formula |
C22H16O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,4-dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16O5/c1-27-17-9-5-2-6-12(17)10-13-11-16(23)18-19(20(13)24)22(26)15-8-4-3-7-14(15)21(18)25/h2-9,11,23-24H,10H2,1H3 |
InChI Key |
FIYJKWNXTVLBNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione can be synthesized through various methods, including:
Oxidation of Anthracene Derivatives: Starting with anthracene derivatives, oxidation can be carried out using reagents such as potassium permanganate or chromium trioxide to introduce the quinone functionality.
Friedel-Crafts Alkylation: The methoxybenzyl group can be introduced via Friedel-Crafts alkylation using methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione typically involves large-scale oxidation and alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl and methoxybenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogens.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or other substituted anthraquinone derivatives.
Scientific Research Applications
1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Methoxy and Hydroxy Groups
- Methoxy Positioning: The 2-methoxyphenyl group in the target compound likely enhances selectivity by promoting hydrophobic interactions with valine residues (e.g., VYK motif in tau protein) while forming hydrogen bonds with lysine and glutamine side chains . This contrasts with shikonin analogs (e.g., 4b/4b′), where terminal methyl removal reduces normal cell toxicity .
- Hydroxy Groups: 1,4-Dihydroxy configurations (common in anthraquinones) are critical for redox activity and DNA intercalation. For example, mitoxantrone’s bis-hydroxyethylamino groups enable strong DNA binding but contribute to cardiotoxicity .
Amino Substituents
- Aminoalkyl groups (e.g., butylamino in 3a, 5a) improve cytotoxicity (IC50 = 1.1–13 μg/mL) but may increase off-target effects.
Heterocyclic Modifications
- Benzo[g]phthalazine-5,10-diones (BPDs) replace the anthracene core with a diaza-substituted chromophore, reducing DNA affinity but maintaining cytotoxicity (comparable to mitoxantrone) .
Mechanisms and Selectivity
- DNA Interaction: Anthraquinones like mitoxantrone and CL 232315 intercalate DNA and inhibit topoisomerase II, but their aminoalkyl side chains cause dose-limiting myelosuppression . The target compound’s methoxyphenyl group may mitigate this via selective protein interactions.
- Redox Cycling : The 1,4-dihydroxy configuration generates reactive oxygen species (ROS), inducing apoptosis in cancer cells. Shikonin analogs (e.g., 4b/4b′) exploit this mechanism with improved safety profiles .
- Selectivity: Methoxy and hydroxy groups in natural anthraquinones (e.g., parietin) show activity against non-cancer targets (e.g., tau protein), highlighting substituent-dependent versatility .
Biological Activity
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione, also known as an anthraquinone derivative, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H16O5
- Molecular Weight : 360.36 g/mol
- CAS Number : 63776-13-6
The compound features two hydroxyl groups and a methoxybenzyl group, contributing to its unique reactivity and biological properties.
Anticancer Properties
This compound exhibits notable anticancer activity across various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | <10 | Induces apoptosis via caspase activation |
| HCT116 (Colon) | 25 | Inhibits cell proliferation and induces cell cycle arrest |
| K562 (Leukemia) | 100 | Promotes apoptosis through Bcl-2 family protein modulation |
The compound's mechanism involves intercalation into DNA and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into the DNA structure, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA replication, causing cell cycle arrest.
- Apoptosis Induction : The compound modulates apoptotic pathways by altering the expression of Bcl-2 family proteins. Increased Bax and decreased Bcl-2 levels indicate the promotion of apoptosis in treated cells .
Study on Cytotoxic Effects
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death. For instance:
- In A549 lung cancer cells, the compound showed an IC50 value of less than 10 µM after 48 hours of exposure. The mechanism involved activation of caspases leading to apoptosis.
Comparative Analysis with Other Compounds
In comparison with other anthraquinone derivatives such as aloe-emodin and mitoxantrone, the unique structure of this compound enhances its anticancer efficacy due to its dual hydroxyl and methoxybenzyl functionalities. This structural uniqueness allows for more effective DNA intercalation and topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
